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Compound of Interest

Compound Name:
1-(2-Chloro-4-

nitrophenyl)piperazine

Cat. No.: B040364 Get Quote

An In-Depth Technical Guide to 1-(2-Chloro-4-nitrophenyl)piperazine

This guide serves as a comprehensive technical resource for researchers, medicinal chemists,

and drug development professionals working with arylpiperazine scaffolds. We will delve into

the essential chemical informatics, physicochemical properties, synthetic pathways, and

strategic applications of 1-(2-Chloro-4-nitrophenyl)piperazine, a key building block in modern

medicinal chemistry. Our focus is on providing not just data, but also the underlying scientific

rationale to empower informed experimental design and application.

Chemical Identity and Nomenclature
1-(2-Chloro-4-nitrophenyl)piperazine is a substituted arylpiperazine. The aryl group is

functionalized with both a chloro and a nitro moiety, making it an activated and versatile

intermediate for further chemical modification. Correctly identifying this compound through its

various synonyms and registry numbers is the foundational step for any research endeavor.

The core structure and its primary identifiers are logically interconnected, providing a clear

framework for its identification in databases and literature.
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1-(2-Chloro-4-nitrophenyl)piperazine

CAS: 114878-60-3 Formula: C₁₀H₁₂ClN₃O₂
IUPAC Name: 

1-(2-Chloro-4-nitrophenyl)piperazine
InChIKey: 

JNUWBYPJOBSXDN-UHFFFAOYSA-N

Click to download full resolution via product page

Caption: Relationship between the common name and key chemical identifiers.

Table 1: Chemical Identifiers

Identifier Value Source

Primary Name
1-(2-Chloro-4-

nitrophenyl)piperazine
[1][2]

CAS Number 114878-60-3 [1][2][3]

Molecular Formula C₁₀H₁₂ClN₃O₂ [1][4]

Molecular Weight 241.68 g/mol [2][3][4]

IUPAC Name
1-(2-chloro-4-

nitrophenyl)piperazine
N/A

InChI Key
JNUWBYPJOBSXDN-

UHFFFAOYSA-N
[5]

SMILES Clc1c(ccc(c1)[O-])N2CCNCC2 [5]

Table 2: Common Synonyms and Catalog Identifiers
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Synonym Source

(2-Chloro-4-nitrophenyl)piperazine [1]

EU-0035959 [1]

ZERO/006480 [1]

BAS 00805288 [1]

MLS000689042 [1]

VBP00403 [5]

MFCD00640776 [4]

Physicochemical Properties
Understanding the physicochemical properties of a compound is critical for designing reaction

conditions, purification strategies, and formulation approaches. The data below, derived from

commercial supplier technical sheets and predictive models, provides a baseline for

experimental planning.

Table 3: Physicochemical Data

Property Value Notes Source

Physical Form Solid
Light yellow to yellow

solid
[1][5]

Melting Point 105 °C Experimental [1]

Boiling Point 411.0 ± 45.0 °C Predicted [1]

Density 1.331 ± 0.06 g/cm³ Predicted [1]

pKa 8.53 ± 0.10
Predicted (strongest

basic)
[1]

Storage
Room temperature,

protect from light
[1][4]
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The Strategic Role of Arylpiperazines in Drug
Discovery
The arylpiperazine moiety is widely recognized as a "privileged scaffold" in medicinal chemistry.

[6] This designation is due to its remarkable versatility and its presence in a multitude of

clinically successful drugs, particularly those targeting the central nervous system (CNS).[6]

These compounds are known to interact with a range of aminergic G protein-coupled receptors

(GPCRs), including serotonin, dopamine, and adrenergic receptors.[6][7]

Key Therapeutic Areas for Arylpiperazine-Based Drugs:

Psychiatry: Schizophrenia, depression, and anxiety (e.g., Aripiprazole, Trazodone,

Buspirone).[1]

Neurology: Parkinson's disease and sleep disorders.[6]

Oncology: Recent research has highlighted the potential of arylpiperazines as scaffolds for

anticancer agents.[2][7]

Other Indications: Antihistamine, anti-inflammatory, and antihypertensive activities have also

been reported.[7]

1-(2-Chloro-4-nitrophenyl)piperazine serves as an ideal starting material or intermediate for

synthesizing novel drug candidates within these classes. Its structure provides three key points

for diversification:

The Secondary Amine: The nitrogen at the 4-position of the piperazine ring is a nucleophilic

handle for adding various side chains and pharmacophores, a common strategy in

developing long-chain arylpiperazines.[8]

The Nitro Group: The nitro group can be readily reduced to an aniline derivative. This

introduces a new reactive site, allowing for the construction of amides, sulfonamides, or

further heterocyclic rings.

The Chloro Group: The chlorine atom can be displaced or used as a handle for cross-

coupling reactions, although this is often more challenging than modifying the other

positions.
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Synthesis Pathway and Reaction Mechanism
The most direct and industrially relevant method for synthesizing N-arylpiperazines from

electron-deficient arenes is through Nucleophilic Aromatic Substitution (SNAr).[5] This

mechanism is particularly effective for 1-(2-Chloro-4-nitrophenyl)piperazine.

Causality of the Reaction: The synthesis relies on the reaction between piperazine and an

activated aromatic halide. The key to this reaction's success is the "activation" of the phenyl

ring by the strongly electron-withdrawing nitro group (-NO₂).

Activation: The nitro group, positioned para to the chlorine atom at C-1 in the precursor (1,2-

dichloro-4-nitrobenzene), powerfully withdraws electron density from the aromatic ring

through resonance and inductive effects.

Nucleophilic Attack: This electron deficiency makes the carbon atom bonded to the chlorine

(C-1) highly electrophilic and susceptible to attack by a nucleophile, in this case, one of the

nitrogen atoms of piperazine.

Formation of Meisenheimer Complex: The attack forms a resonance-stabilized negative

intermediate known as a Meisenheimer complex. The negative charge is delocalized across

the aromatic system and, critically, onto the oxygen atoms of the nitro group, which provides

substantial stabilization.

Leaving Group Departure: The complex then collapses, expelling the chloride ion as the

leaving group and re-establishing the aromaticity of the ring, yielding the final product. The

chlorine at C-2 is meta to the nitro group and is therefore not significantly activated, ensuring

regioselective substitution at the C-1 position.
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1,2-Dichloro-4-nitrobenzene

Nucleophilic Aromatic Substitution (SNAr)
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1-(2-Chloro-4-nitrophenyl)piperazine
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Caption: General workflow for the synthesis of the title compound via SNAr.

Generalized Experimental Protocol (SNAr)
This protocol is a representative example based on established SNAr chemistry and should be

optimized for specific laboratory conditions.

Reactor Setup: To a stirred solution of piperazine (3.0 to 5.0 molar equivalents) in a suitable

polar aprotic solvent (e.g., DMSO, DMF, or NMP), add 1,2-dichloro-4-nitrobenzene (1.0

molar equivalent). The excess piperazine acts as both the nucleophile and the acid

scavenger for the HCl generated. Alternatively, a non-nucleophilic base like K₂CO₃ or Et₃N

(2.0 eq) can be used with a smaller excess of piperazine (1.1 eq).

Reaction: Heat the mixture to a temperature between 80-120 °C. Monitor the reaction

progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a large

volume of cold water or ice-water. The product should precipitate as a solid.

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water to

remove excess piperazine hydrochloride and residual solvent.
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Purification: The crude solid can be purified by recrystallization from a suitable solvent

system (e.g., ethanol, isopropanol, or toluene) to yield the final product as a yellow solid.

Purity should be confirmed by HPLC, ¹H NMR, and MS analysis.

Safety and Handling
Proper safety precautions are mandatory when handling this compound. The available data

indicates it is an irritant and harmful if swallowed.

Table 4: Hazard Information

Hazard Type GHS Statement
Precautionary
Codes

Source

Acute Toxicity
H302: Harmful if

swallowed

P264, P270,

P301+P312
[1]

Skin/Eye Damage

H314: Causes severe

skin burns and eye

damage

P260, P280,

P303+P361+P353
[1]

Organ Toxicity

H373: May cause

damage to organs

through prolonged or

repeated exposure

P314 [1]

Aquatic Hazard

H410: Very toxic to

aquatic life with long

lasting effects

P273, P391 [1]

Handling Recommendations:

Use in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves,

safety goggles, and a lab coat.

Avoid inhalation of dust and direct contact with skin and eyes.
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Store in a tightly sealed container in a dry, cool place, away from incompatible materials.

Structurally Related Compounds and Derivatives
The utility of 1-(2-Chloro-4-nitrophenyl)piperazine is further demonstrated by the commercial

availability of its derivatives, which serve as more advanced intermediates for specific synthetic

targets.

1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine: This derivative blocks one of the reactive

nitrogen atoms, directing further reactions to the aromatic ring.[9][10]

1-(2-Chloro-4-nitrophenyl)-4-(phenylcarbonyl)piperazine: A benzoylated version, useful in

multi-step syntheses where protection of the piperazine nitrogen is required.[11]

tert-Butyl 4-(2-chloro-4-nitrophenyl)piperazine-1-carboxylate: The Boc-protected derivative is

a cornerstone in modern organic synthesis, allowing for controlled, stepwise elaboration of

complex molecules.

These derivatives underscore the role of the parent compound as a foundational scaffold upon

which significant molecular complexity is built.

References
Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. (2023). MDPI. [Link]
Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2023).
MDPI. [Link]
Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with
Neuroprotective Properties. (2022). PubMed. [Link]
Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2023).
PubMed Central. [Link]
N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-
piperazines formed. (2002). PubMed. [Link]
Optimizing Drug Discovery: The Role of 1-(4-Chlorobenzyl)piperazine in Research. (2024).
NINGBO INNO PHARMCHEM CO.,LTD. [Link]
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of
2011–2023. (2024). PubMed Central. [Link]
The Role of 1-(3-Nitrophenyl)piperazine Hydrochloride in Modern Pharmaceutical Synthesis.
(2024). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b040364?utm_src=pdf-body
https://www.chemdiv.com/catalog/screening-compounds/compound-2023-0130/
https://vibrantpharma.com/product/1-2-chloro-4-nitrophenyl-4-methylpiperazine/
https://www.guidechem.com/encyclopedia/1-2-chloro-4-nitrophenyl-4-phe-dic660358.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b040364?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in
silico evalu

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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